2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-dipropylacetamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2S/c1-3-9-23(10-4-2)16(24)11-15-12-26-18(21-15)22-17(25)20-14-7-5-13(19)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFKEUGFVDNAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-dipropylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Urea Derivative Formation: The 4-chlorophenyl isocyanate is reacted with the thiazole derivative to form the urea linkage.
Acetamide Formation: The final step involves the reaction of the urea-thiazole intermediate with N,N-dipropylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea linkage or the thiazole ring, potentially yielding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated derivatives, substituted thiazoles
Scientific Research Applications
Anticancer Properties
Research has indicated that thiazole derivatives exhibit promising anticancer activities. Specifically, compounds similar to 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-dipropylacetamide have been studied for their ability to inhibit the growth of cancer cells. A study highlighted the efficacy of ureido-substituted thiazole derivatives as inhibitors of insulin-like growth factor 1 receptor (IGF1R), which plays a crucial role in cancer proliferation and survival pathways .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. In vitro studies have shown that compounds with thiazole moieties exhibit varying degrees of activity against a range of bacterial and fungal strains. For instance, derivatives similar to the compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Synthesis and Derivative Development
The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-dipropylacetamide typically involves multi-step processes that integrate various chemical reactions. The general synthetic pathway may include:
- Formation of Thiazole Ring : The initial step often involves synthesizing the thiazole ring through condensation reactions.
- Ureido Formation : Following the thiazole synthesis, a ureido group is introduced, enhancing the biological activity of the resultant compound.
- Acetamide Attachment : Finally, the dipropylacetamide moiety is added to complete the synthesis.
This multi-step synthesis is crucial for tailoring the compound's properties to enhance its pharmacological profile.
Case Study 1: Anticancer Activity
A notable study involved testing a series of ureido-substituted thiazole derivatives against liver cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a higher potency against hepatocellular carcinoma .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on evaluating the antimicrobial activity of thiazole derivatives against various pathogens. The findings revealed that specific compounds exhibited MIC values comparable to or better than existing antibiotics, highlighting their potential as new antimicrobial agents .
Summary of Applications
The applications of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-dipropylacetamide can be summarized as follows:
| Application Area | Description |
|---|---|
| Anticancer | Inhibition of IGF1R; potential for treating various cancers |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Synthesis | Multi-step processes involving thiazole and ureido formations |
Mechanism of Action
The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and the urea linkage play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The closest structural analogue in the provided evidence is 2-[(4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propylacetamide (). Below is a comparative analysis:
Research Findings and Data Gaps
- Crystallographic Data : SHELX refinements () might show tighter packing for the target compound due to Cl···π interactions, absent in the triazole analogue.
- Limitations: No experimental bioactivity or solubility data for either compound is available in the provided evidence, necessitating further studies.
Biological Activity
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-dipropylacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound features a thiazole ring, a urea linkage, and a chlorophenyl group, which contribute to its biological properties. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Reacting a suitable thioamide with an α-haloketone under basic conditions.
- Urea Linkage Formation : The thiazole derivative is reacted with 4-chlorophenyl isocyanate.
- Acetamide Formation : The intermediate is reacted with dipropylamine and acetic anhydride to yield the final product.
Anticancer Properties
Research indicates that compounds similar to 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-dipropylacetamide exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values in the nanomolar range against HL-60 (human promyelocytic leukemia), A549 (lung carcinoma), and MDA-MB-231 (breast cancer) cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : It may bind to specific enzymes or receptors, modulating their activity.
- Induction of Apoptosis : Similar compounds have been reported to influence apoptotic pathways, promoting cancer cell death.
Case Studies
- Cytotoxic Evaluation : A study evaluated various thiazole-containing compounds for their cytotoxic effects. The results indicated that compounds with similar structures to 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-dipropylacetamide displayed promising anticancer activity, warranting further investigation into their potential as therapeutic agents .
- In Vivo Studies : In vivo models have demonstrated that these compounds can significantly reduce tumor size in xenograft models, suggesting their potential for development into effective cancer treatments .
Q & A
Q. What are the established synthetic routes for 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-dipropylacetamide, and what factors influence reaction yields?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:
- Thiazole ring formation : Reacting 4-chlorophenyl urea derivatives with α-haloacetamides under reflux in ethanol with glacial acetic acid as a catalyst (similar to ).
- Amide coupling : Using triethylamine in dioxane to facilitate chloroacetyl chloride reactions with amino-thiazole intermediates (as in ).
Yields depend on solvent polarity, catalyst choice, and reaction temperature. For instance, ethanol with acetic acid improves cyclization efficiency (~75% yield), while higher temperatures (>90°C) may degrade sensitive intermediates .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- Spectroscopic methods :
- High-resolution mass spectrometry (HRMS) for molecular ion matching (e.g., [M+H]+ calculated for C₁₉H₂₄ClN₅O₂S: 450.1372) .
Advanced Research Questions
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., sulfonate) to the dipropylacetamide moiety to enhance solubility without disrupting thiazole-urea pharmacophore activity .
- Prodrug derivatization : Mask the urea group with enzymatically cleavable protectors (e.g., acetyl) to improve membrane permeability .
- Nanoparticle encapsulation : Use PEGylated liposomes to increase circulation time, as demonstrated for structurally similar thiazole derivatives .
Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Dose-response profiling : Test the compound across a wider concentration range (e.g., 0.1–100 μM) to identify activity thresholds. For example, antimicrobial effects may dominate at lower concentrations (<10 μM), while apoptosis induction occurs at higher doses (>50 μM) .
- Target specificity assays : Use kinase profiling or proteomics to identify off-target interactions (e.g., unintended EGFR inhibition altering downstream pathways) .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound?
- Fragment-based modification : Systematically alter each moiety (e.g., replace 4-chlorophenyl with 4-fluorophenyl, vary dipropyl groups to diethyl/methyl) and assess changes in:
- Co-crystallization studies : Resolve X-ray structures with target proteins (e.g., tubulin or kinases) to identify critical hydrogen bonds from the urea and thiazole groups .
Methodological Challenges & Data Analysis
Q. How should researchers address low reproducibility in synthesis yields across labs?
- Standardize reaction conditions : Control humidity (urea intermediates are hygroscopic) and use anhydrous solvents (e.g., ethanol dried over molecular sieves) .
- Quality control for reagents : Verify substituent purity in benzaldehyde derivatives via GC-MS, as trace impurities (e.g., aldehydes) can stall cyclization .
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data?
- Non-linear regression models : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values.
- ANOVA with post-hoc tests : Compare toxicity across cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .
Future Research Directions
Q. What understudied mechanisms of action should be prioritized?
Q. How can computational methods accelerate derivative design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
